molecular formula C10H15Cl2N3 B2861441 2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride CAS No. 1353500-99-8

2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride

Cat. No.: B2861441
CAS No.: 1353500-99-8
M. Wt: 248.15
InChI Key: UVHBBKQHTWLCSR-UHFFFAOYSA-N
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Description

2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C10H14N3Cl2 It is a derivative of imidazo[1,2-a]pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core. One common synthetic route includes the following steps:

  • Formation of the Imidazo[1,2-a]pyridine Core: : This can be achieved through the cyclization of an appropriate precursor, such as a 2-amino-6-methylpyridine derivative, with a suitable aldehyde or ketone under acidic conditions.

  • Introduction of the Ethylamine Group: : The ethylamine group can be introduced through nucleophilic substitution reactions, where an appropriate leaving group on the imidazo[1,2-a]pyridine core is replaced by the ethylamine moiety.

  • Formation of the Dihydrochloride Salt: : The final step involves the formation of the dihydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to reduce any functional groups present in the compound.

  • Substitution: : Nucleophilic substitution reactions can occur at various positions on the imidazo[1,2-a]pyridine core.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles such as alkyl halides or amines can be used in substitution reactions, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of oxo derivatives, such as ketones or aldehydes.

  • Reduction: : Formation of reduced derivatives, such as amines or alcohols.

  • Substitution: : Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: : The compound may serve as a ligand for various biological targets, aiding in the study of biological processes.

  • Medicine: : It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

  • Industry: : It can be used in the production of materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride can be compared with other similar compounds, such as:

  • 2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethan-1-amine hydrochloride: : This compound differs only in the presence of the dihydrochloride salt form.

  • 2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)ethan-1-amine: : This compound has a bromine atom in its structure, which can affect its reactivity and properties.

Properties

IUPAC Name

2-(6-methylimidazo[1,2-a]pyridin-2-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.2ClH/c1-8-2-3-10-12-9(4-5-11)7-13(10)6-8;;/h2-3,6-7H,4-5,11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHBBKQHTWLCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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